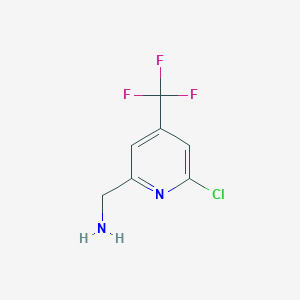
(6-クロロ-4-(トリフルオロメチル)ピリジン-2-イル)メタナミン
概要
説明
“(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 862120-77-2 . It has a molecular weight of 210.59 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .
Synthesis Analysis
Trifluoromethylpyridines, such as “(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .Physical And Chemical Properties Analysis
“(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine” is a liquid at room temperature . It is typically stored at temperatures below -10°C .科学的研究の応用
金属化反応
この化合物は、金属化反応により(トリフルオロメチル)ピリジルリチウムの調製に使用できます。 このプロセスは、多くの有機合成の基礎となる炭素-金属結合を形成するために不可欠です .
金属有機構造体(MOF)の合成
別の用途は、金属有機構造体(MOF)の合成です。 MOFは、金属イオンまたはクラスターが有機配位子に配位して1次元、2次元、または3次元の構造を形成した化合物です .
農薬工業
農薬工業では、あなたの化合物と同様の構造的特徴を共有するトリフルオロメチルピリジンの誘導体が、害虫防除特性のために使用されています。 従来のフェニル含有殺虫剤よりも、その効果が向上しているため、よく使用されています .
製薬業界
製薬業界もこれらの化合物から恩恵を受けています。 これらは、様々な薬物の合成に使用されており、トリフルオロメチル基の薬物の生物学的活性と安定性を向上させる能力を活用しています .
位置選択的官能基化
これらの誘導体は、位置選択的官能基化のモデル基質としても使用されます。 これは、分子の特定の領域に官能基を付加するために使用される方法であり、その化学的性質を修飾するために重要です .
重要な中間体の合成
この化合物は、2-クロロ-5-(トリフルオロメチル)ピリジンのような重要な中間体の合成に関与することができます。これは、除草剤であるフルアジフォップなどの他の貴重な化学物質を製造するための前駆体です .
有機合成
有機合成では、このような化合物は、分子にフッ素原子を導入するために使用できます。これは、その化学的挙動と反応性を大幅に変える可能性があります .
化学研究
最後に、化学研究では、これらの化合物は、フッ素化が分子構造と性質に与える影響を調べるためのプラットフォームを提供します。これは、化学における新しい洞察と革新につながる可能性があります .
言及されている各用途は、化合物の化学構造と性質の異なる側面を活用しており、科学研究におけるその汎用性を示しています。
ミリポアシグマ リサーチアウトリーチ サーモフィッシャーサイエンティフィックケミカル JSTAGE JSTAGE PDF
Safety and Hazards
将来の方向性
Trifluoromethylpyridines, such as “(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine”, are expected to find many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients , and their synthesis and application are becoming increasingly important research topics .
作用機序
Target of Action
Similar compounds have been known to target the respiratory system .
Biochemical Pathways
Compounds with similar structures have been implicated in the fatty acid synthase (fas) pathway, which is essential for cell viability and virulence .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (19656) and its physical form (white to yellow to brown solid or semi-solid or lump or liquid) could influence its bioavailability .
生化学分析
Biochemical Properties
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific sites on enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can have sustained effects on cellular function, including alterations in metabolic processes and gene expression .
Dosage Effects in Animal Models
The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological response. Toxicity studies have indicated that high doses of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can cause adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can lead to changes in the overall metabolic profile of cells and tissues, affecting their function and homeostasis .
Transport and Distribution
The transport and distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDVODVEQJRQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



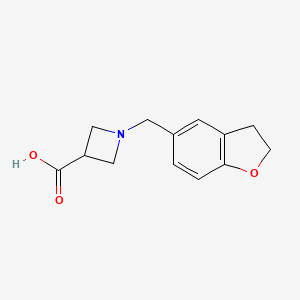
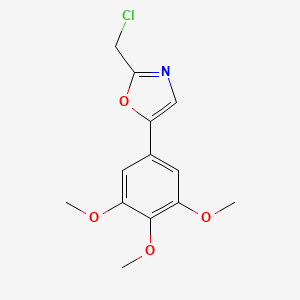
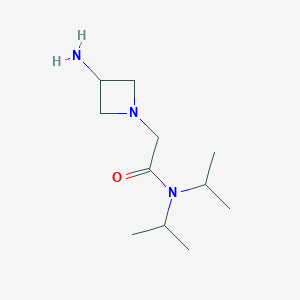
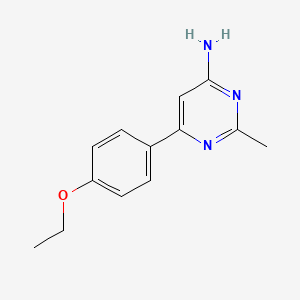

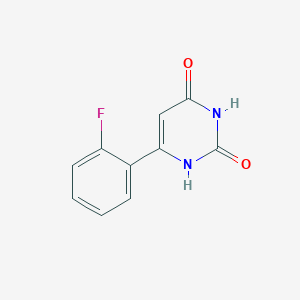
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
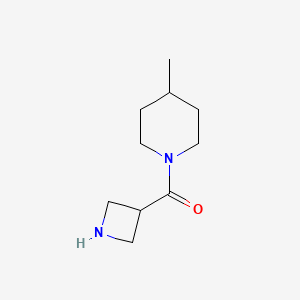
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)

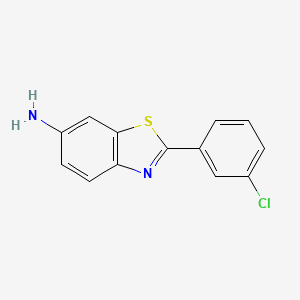
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
